propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-4-11-27-22(26)14-5-7-15(8-6-14)29-19-13-28-21-16(20(19)25)9-10-18(24)17(21)12-23(2)3/h5-10,13,24H,4,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFSVULVVMKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known as EVT-3084186, is a synthetic compound characterized by its complex structure, which includes a propyl ester group, a chromenone moiety, and a dimethylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H25NO6, with a molecular weight of 411.454 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.454 g/mol |
| IUPAC Name | Propyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl]oxybenzoate |
| CAS Number | 844835-96-7 |
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study by Sharma et al. (2021) demonstrated that derivatives of chromenone could scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant activities.
Anti-inflammatory Properties
This compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer effects of similar compounds. For instance, compounds with chromenone derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
Enzyme Inhibition Studies
The compound's structural components suggest potential applications in inhibiting specific enzymes involved in disease processes. For example, studies have shown that similar chromenone derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Study on Antioxidant Activity
In a comparative study conducted by Sharma et al., propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate exhibited an IC50 value indicating effective free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Mechanism Investigation
A recent investigation into the anti-inflammatory mechanisms revealed that propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate significantly reduced the expression of COX enzymes in stimulated macrophages, leading to decreased prostaglandin E2 production.
Anticancer Efficacy
In vivo studies using xenograft models demonstrated that treatment with propyl 4-{8-[dimethylamino)methyl]-7-hydroxy-4-oxo}-4H-chromen-3-yloxy)benzoate led to significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromen-4-one Family
Chromen-4-one derivatives are widely studied for their bioactive properties. Below is a comparison with key analogues:
Key Observations :
- Dimethylamino Substitution: The target compound’s 8-[(dimethylamino)methyl] group is rare among chromenones, distinguishing it from analogues like 5,8-dihydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone 8-acetate, which lacks nitrogen-containing substituents .
- Ester vs. Sulfonamide Functionality : Unlike tolyfluanid , a fungicide with a sulfonamide structure, the target compound’s propyl benzoate ester may confer distinct pharmacokinetic properties, such as enhanced lipophilicity .
Functional Group Impact on Properties
- Dimethylamino vs. Sulfonyl Groups: The dimethylamino moiety in the target compound could impart basicity, contrasting with the electronegative sulfonyl group in tolyfluanid, which is critical for antifungal activity .
Research Findings and Methodological Context
While direct pharmacological data for the target compound are absent, structural elucidation techniques (e.g., X-ray crystallography) using programs like SHELXL and SHELXT are critical for analyzing such complex molecules . For example:
- SHELXL enables precise refinement of molecular parameters, which is essential for confirming the stereochemistry of the dimethylamino and ester groups .
- SHELXT’s automated space-group determination aids in resolving crystal structures of chromenone derivatives, facilitating comparative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
